molecular formula C6H12Cl2N4 B1411896 1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride CAS No. 1955557-41-1

1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride

Cat. No.: B1411896
CAS No.: 1955557-41-1
M. Wt: 211.09 g/mol
InChI Key: VEAVKKCPYFVAGM-UHFFFAOYSA-N
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Description

1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride is a chemical compound that features a pyrrolidine ring fused with a 1,2,3-triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Mechanism of Action

Target of Action

Compounds containing the 1h-1,2,3-triazole moiety have been shown to exhibit inhibitory potential against the carbonic anhydrase-ii enzyme .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its targets through the formation of hydrogen bonds or other types of interactions, leading to changes in the target’s function.

Biochemical Pathways

Given its potential inhibitory activity against the carbonic anhydrase-ii enzyme , it may affect pathways related to this enzyme, which plays a crucial role in maintaining acid-base balance in the body and facilitating CO2 transport.

Pharmacokinetics

The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . These properties may influence the compound’s bioavailability.

Result of Action

Compounds containing the 1h-1,2,3-triazole moiety have shown moderate inhibition potential against the carbonic anhydrase-ii enzyme . This suggests that the compound may reduce the activity of this enzyme, potentially affecting processes such as pH regulation and CO2 transport.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride is unique due to its specific combination of the pyrrolidine and 1,2,3-triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-pyrrolidin-3-yltriazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.2ClH/c1-2-7-5-6(1)10-4-3-8-9-10;;/h3-4,6-7H,1-2,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAVKKCPYFVAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=CN=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955557-41-1
Record name 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride
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1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride
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1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride
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1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride
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1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride
Reactant of Route 6
1-Pyrrolidin-3-yl-1H-1,2,3-triazole dihydrochloride

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